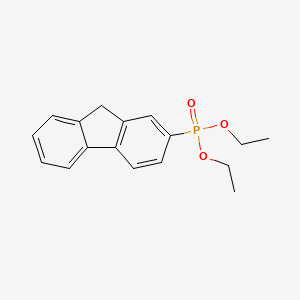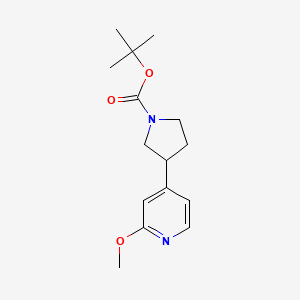
3-(1-Benzyloxycarbonylimidazol-4-yl)-2-(tert-butoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-His(Z)-OH, also known as N-tert-butoxycarbonyl-N-benzyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine to prevent unwanted side reactions during the synthesis process. The compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group, which safeguard the amino and imidazole groups of histidine, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Z)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected histidine. Subsequently, the imidazole group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate. The overall reaction conditions are mild and typically carried out at room temperature .
Industrial Production Methods
Industrial production of Boc-His(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Boc and Z is crucial in industrial settings to prevent side reactions and ensure the integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-His(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.
Amidation Reactions: Formation of amide bonds with carboxylic acids or acid chlorides in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Amidation: DCC, DIC, and bases like triethylamine or N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free histidine after removal of Boc and Z groups.
Amidation: Peptides and proteins with histidine residues incorporated.
Wissenschaftliche Forschungsanwendungen
Boc-His(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and enzyme inhibitors.
Bioconjugation: Utilized in the modification of proteins and peptides for various biochemical studies.
Industrial Applications: Used in the large-scale production of peptides for pharmaceutical and biotechnological applications.
Wirkmechanismus
The mechanism of action of Boc-His(Z)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Z groups protect the amino and imidazole groups of histidine, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Boc-His(Z)-OH can be compared with other protected histidine derivatives such as:
Boc-His(OMe)-OH: Similar to Boc-His(Z)-OH but with a methoxy group protecting the imidazole ring.
Fmoc-His(Boc)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and Boc for imidazole protection.
Cbz-His(Boc)-OH: Uses the benzyloxycarbonyl (Cbz) group for amino protection and Boc for imidazole protection
Each of these compounds offers unique advantages depending on the specific requirements of the peptide synthesis process. Boc-His(Z)-OH is particularly advantageous due to its dual protection, which provides greater stability and prevents side reactions during synthesis.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFPUKOHGSCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)



![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)

